Thiazoline

Catalog No.
S9093113
CAS No.
504-79-0
M.F
C3H5NS
M. Wt
87.15 g/mol
Availability
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Thiazoline

CAS Number

504-79-0

Product Name

Thiazoline

IUPAC Name

4,5-dihydro-1,3-thiazole

Molecular Formula

C3H5NS

Molecular Weight

87.15 g/mol

InChI

InChI=1S/C3H5NS/c1-2-5-3-4-1/h3H,1-2H2

InChI Key

CBDKQYKMCICBOF-UHFFFAOYSA-N

Canonical SMILES

C1CSC=N1

Thiazoline is a five-membered heterocyclic compound characterized by the presence of sulfur and nitrogen in its ring structure. Its molecular formula is C3H5NS\text{C}_3\text{H}_5\text{NS}, and it is known for its pale yellow color and pyridine-like odor. Thiazoline is closely related to thiazole, differing primarily in the saturation of the ring. The thiazoline ring structure contributes to its unique chemical properties, including significant pi-electron delocalization, which enhances its aromatic character compared to other heterocycles like oxazoles .

, including:

  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the C5 position, although this typically requires activating groups.
  • Deprotonation: Thiazoline is less basic than imidazole, with a pK_a of approximately 2.5. Deprotonation occurs at the C2-H position, leading to the formation of stabilized ylide intermediates.
  • Oxidation: Oxidative reactions can convert thiazoline to thiazole or other derivatives, often involving nitrogen oxidation .

Thiazoline and its derivatives exhibit a wide range of biological activities:

  • Antimicrobial Properties: Thiazoline compounds have demonstrated efficacy against various bacterial strains.
  • Anti-cancer Activity: Several thiazoline derivatives are being investigated for their potential in cancer treatment due to their ability to inhibit cell division and induce apoptosis in cancer cells.
  • Neurological Effects: Some thiazolines have shown promise in treating neurological disorders, including anti-HIV activity .

Thiazoline can be synthesized through several methods:

  • Hantzsch Thiazole Synthesis: This method involves the reaction between haloketones and thioamides.
  • Condensation Reactions: Thiazolines can be synthesized through condensation reactions of α-aminonitriles with carbon disulfide.
  • Biosynthesis: In biological systems, thiazolines are often formed from cysteine via enzymatic pathways that involve nucleophilic attacks by thiol groups .

Thiazoline compounds have diverse applications across various fields:

  • Pharmaceuticals: They serve as critical scaffolds in drug design due to their biological activity.
  • Food Chemistry: Thiazolines are found in roasted or fried meats, contributing to flavor profiles and aroma.
  • Agriculture: Certain thiazoline derivatives are being explored for their potential as insect repellents and pest control agents .

Research has shown that thiazoline compounds interact with various biological targets:

  • Sensory Pathways: Trimethylthiazoline (a volatile thiazoline) has been shown to activate transient receptor potential channels in rodents, eliciting fear responses. This highlights its potential use in pest control strategies by exploiting sensory mechanisms in insects .
  • Protein Binding: Thiazolines can form stable complexes with proteins and nucleic acids, influencing biochemical pathways and cellular functions .

Thiazoline shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

Compound NameStructure TypeKey Features
ThiazoleUnsaturatedAromatic character; found in vitamins (e.g., B1)
OxazoleUnsaturatedContains oxygen instead of sulfur; less common in biological systems
BenzothiazoleAromatic derivativeFused ring system; used in dyes and pharmaceuticals
2-MethylthiazolineSubstituted thiazolineExhibits insect repellent properties
2-AminothiazoleAmino derivativePrecursor for various pharmaceutical compounds

Thiazoline's unique combination of sulfur and nitrogen in a saturated ring gives it distinct reactivity and biological properties compared to these similar compounds. Its versatility as a synthetic building block further enhances its significance in medicinal chemistry .

The structural exploration of thiazoline began in the early 20th century with Richard Willstätter’s pioneering work on thioamide dialkylation, which laid the foundation for its synthesis. By the 1980s, the concept of “privileged scaffolds” – structural subunits recurring across bioactive molecules – gained traction, with Evans et al. identifying frameworks capable of engaging multiple bioreceptors. Thiazoline derivatives, particularly 2-thiazoline, were recognized for their adaptability in mimicking peptide bonds and participating in hydrogen-bonding networks, making them indispensable in pharmacophore design.

The scaffold’s privileged status stems from its:

  • Stereoelectronic tunability: The sulfur atom’s polarizability and nitrogen’s basicity allow modulation of electron density across the ring.
  • Conformational rigidity: Partial saturation balances flexibility for target engagement with stability against metabolic degradation.
  • Functionalization potential: Positions 2, 4, and 5 permit diverse substitutions (Table 1), enabling optimization for specific targets.

Table 1: Common substitution patterns in thiazoline-based therapeutics

PositionFunctional GroupsBiological Impact
2Carboxylate, amineEnhances binding to cationic pockets (e.g., enzyme active sites)
4Aryl, alkylModulates lipophilicity and membrane permeability
5HeterocyclesIntroduces π-stacking interactions with aromatic residues

Role in Natural Product Biosynthesis and Bioactive Molecule Design

Thiazoline rings are ubiquitous in natural products, where they often mediate biological activity through metal chelation or substrate mimicry. Key examples include:

  • Firefly luciferin: The 2-thiazoline component is essential for adenosine triphosphate (ATP)-dependent light emission in Photinus pyralis.
  • Cysteine-rich peptides: Post-translational cyclization of cysteine residues forms thiazoline motifs in patellamides and microcin B17, conferring antimicrobial properties.

Industrial biosynthesis leverages thiazoline intermediates for large-scale production of cysteine via a two-step process:

  • Ring-opening cyanation: Thiazoline reacts with hydrogen cyanide to form a nitrile derivative.
  • Acid hydrolysis: Hydrolysis with hydrochloric acid yields L-cysteine hydrochloride, a vital nutraceutical and pharmaceutical excipient.

Traditional Cyclocondensation Approaches

Hantzsch-Type Thiazoline Synthesis Mechanisms

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing thiazoline scaffolds. This method involves the condensation of α-haloketones with thioamides or thioureas under mild conditions. For example, 2-bromoacetophenone reacts with thiourea in a two-step process: an initial SN2 displacement of the halide by the thioamide’s sulfur atom, followed by intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon, yielding a thiazoline ring [1] [2]. The reaction’s efficiency stems from its high yields (often >80%) and operational simplicity, as the product precipitates directly from aqueous solutions [1].

Recent studies have revealed that reaction conditions critically influence regioselectivity. Under neutral conditions, 2-(N-substituted amino)thiazoles dominate, whereas acidic media (e.g., 10M HCl in ethanol) favor 3-substituted 2-imino-2,3-dihydrothiazoles through protonation-assisted tautomerization [8]. This pH-dependent behavior enables modular access to diverse substitution patterns, though careful optimization is required to suppress side reactions such as over-alkylation [2] [8].

Cook-Heilbron and Herz Reaction Adaptations

The Cook-Heilbron synthesis, developed in 1947, provides access to 5-aminothiazolines via the reaction of α-aminonitriles with carbon disulfide or dithioacids. The mechanism proceeds through a nucleophilic attack by the α-aminonitrile’s nitrogen on the electrophilic carbon of CS₂, followed by a 5-exo-dig cyclization to form a thiazolidine intermediate. Subsequent tautomerization yields the aromatic 5-aminothiazoline [6]. This method’s versatility allows the introduction of substituents at positions 2 and 4 by varying the α-aminonitrile and dithioacid precursors [6].

In contrast, the Herz reaction constructs benzodithiazole systems, which are structurally related to thiazolines. By reacting 2-aminothiophenols with thionyl chloride, Herz salts form, which can be further functionalized to generate fused thiazoline derivatives [7]. While historically limited by substrate availability, modern adaptations employ microwave irradiation to accelerate cyclization and improve yields [7].

Modern Catalytic Strategies

Transition Metal-Mediated Cyclization Techniques

Palladium catalysts have revolutionized thiazoline synthesis by enabling regioselective cyclizations under mild conditions. For instance, Pd(PPh₃)₄ in toluene facilitates the coupling of N-propargyl thiocarbamates with aryl halides, yielding 2,4-disubstituted thiazolines via a tandem Sonogashira-cyclization pathway [5]. This method achieves excellent yields (up to 95%) while tolerating electron-rich and sterically hindered substrates [5].

Nickel-based systems have also shown promise. NiCl₂·6H₂O catalyzes the [3+2] cycloaddition of thioamides with α,β-unsaturated ketones, constructing thiazoline rings with concomitant stereocontrol at the C4 position [4]. These protocols often outperform traditional methods in substrates requiring orthogonal protecting groups or sensitive functional moieties [4].

Organocatalytic Asymmetric Synthesis

Organocatalysts like cinchona alkaloids enable enantioselective thiazoline synthesis through dynamic kinetic resolution. In a representative example, thiourea catalysts promote the asymmetric cyclization of β-mercapto ketones with imines, affording 2,5-disubstituted thiazolines with >90% enantiomeric excess [4]. Hydrogen-bonding interactions between the catalyst and substrate induce facial selectivity, a strategy particularly effective for synthesizing neuroactive thiazoline analogs [4].

Green Chemistry Innovations

Solvent-Free Mechanochemical Approaches

Mechanochemical methods eliminate solvent use by employing high-energy ball milling to drive cyclocondensation. For example, grinding α-chloroketones with thiourea in a planetary mill for 30 minutes yields thiazolines with comparable efficiency (85–92%) to solution-phase reactions [2]. This approach reduces waste generation and avoids toxic solvents like DMF, aligning with green chemistry principles [2].

Microwave-Assisted Cyclization Protocols

Microwave irradiation accelerates thiazoline synthesis by enhancing reaction kinetics through dielectric heating. A notable protocol involves irradiating a mixture of 2-aminothiophenol and ethyl bromopyruvate at 150°C for 10 minutes, producing benzothiazoline-4-carboxylates in 94% yield [4]. This method reduces reaction times from hours to minutes while improving regioselectivity in polysubstituted systems [4] [7].

Topoisomerase Inhibition Mechanisms

Thiazoline derivatives have demonstrated significant potential as anticancer agents through their ability to inhibit DNA topoisomerases, essential enzymes responsible for relieving topological stress during DNA replication and transcription. Research has identified multiple mechanisms by which these compounds target topoisomerase activity, offering promising therapeutic avenues for cancer treatment.

Thiazole-based stilbene analogs have emerged as potent DNA topoisomerase I inhibitors, with compound 8 showing exceptional activity comparable to camptothecin (CPT) [1]. This compound exhibited remarkable cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values of 0.78 and 0.62 μM, respectively [1]. Molecular docking studies revealed that these compounds bind effectively to the topoisomerase I-DNA complex, establishing critical interactions within the enzyme's active site [1].

The mechanism of topoisomerase inhibition by thiazoline derivatives involves intercalative binding with DNA, as demonstrated by comprehensive spectroscopic analysis [2]. A novel thiazole derivative containing isoindole-1,3-dione pharmacophore showed strong binding to calf-thymus DNA via an intercalative mode, with molecular docking studies confirming its interaction with the DNA-topoisomerase II complex (PDB-code: 3QX3) [2] [3]. This compound exhibited potent cytotoxicity against hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines [2].

According to the literature, thiazole derivatives act as anticancer agents through various mechanisms, including the ability to induce apoptosis and inhibit tubulin, nuclear factor kappa B/mammalian target of rapamycin/phosphoinositide 3-kinase/protein kinase B, and topoisomerase [2]. The topoisomerase inhibition mechanism specifically involves the stabilization of the enzyme-DNA complex, preventing the religation of DNA strands and ultimately leading to DNA damage and cell death [2].

Metal Complexation Strategies for Targeted Therapy

Metal complexation represents a sophisticated approach to enhance the therapeutic efficacy of thiazoline derivatives in cancer treatment. Copper(II) complexes with propionyl-thiazole thiosemicarbazone ligands have demonstrated exceptional potency against human topoisomerase IIα, with activities ranging between 2-4 μM for [Cu(PTZ-ETSC)Cl] and 8-10 μM for [Cu(PTZ-tBTSC)Cl] [4].

The metal complexation strategy significantly enhances the biological activity of thiazoline compounds through multiple mechanisms. The EC50 values for MDA-MB-231 breast cancer cell line showed dramatic improvement upon metal coordination: from 82.6 μM for the free ligand (PTZ-ETSC) to 17.9 μM for the copper complex [Cu(PTZ-ETSC)Cl] [4]. Even more striking results were observed with MCF7 breast cancer cells, where the copper complex [Cu(PTZ-tBTSC)Cl] achieved an EC50 value of 0.093 μM compared to 0.333 μM for the free ligand [4].

Palladium(II) complexes with thiazoline and thiazine ligands have also shown promising anticancer potential [5]. Six squared-planar Pd(II) complexes with formula [PdCl2(L)] were synthesized and evaluated against epithelial cervix carcinoma (HeLa), promyelocytic leukemia (HL-60), and histiocytic lymphoma (U-937) cell lines [5]. The complexes with phenyl substitutions displayed the lowest IC50 values, ranging between 46.39 ± 3.99 μM and 62.74 ± 6.45 μM [5].

The enhanced efficacy of metal complexes stems from several factors. Metal coordination increases lipophilicity and cellular uptake, facilitating better penetration through cell membranes [5]. Additionally, the metal center can participate in redox chemistry, generating reactive oxygen species that contribute to cytotoxicity [5]. The complexes also demonstrated the ability to induce apoptosis, evidenced by increased percentages of apoptotic cells and caspase activation [5].

Transition metal complexes with thiosemicarbazone ligands have shown remarkable anticancer potential, with Cu(II) and Zn(II) complexes achieving IC50 values as low as 0.029 ± 0.001 μM against MCF-7 breast cancer cells [6]. Molecular docking investigations revealed binding affinities of -10.0 kcal/mol and -7.9 kcal/mol for the copper complex against relevant protein targets, supporting their bioactivity [6].

Antimicrobial Agent Design

Gram-Positive Pathogen Targeting Mechanisms

Thiazoline derivatives have demonstrated exceptional efficacy against Gram-positive bacterial pathogens through multiple targeting mechanisms. Novel thiazole-quinolinium derivatives have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus, and even New Delhi metallo-beta-lactamase-1 (NDM-1) Escherichia coli [7].

The primary mechanism of action involves the disruption of bacterial cell division through FtsZ polymerization interference [7]. Compounds 4a1-4a4 and 4b1-4b4 altered bacterial cell morphology, causing cells to display a more elongated shape compared to untreated controls [7]. Biochemical assays demonstrated that compounds 4a4 and 4b4 stimulate FtsZ polymerization in bacterial cells, which disrupts dynamic assembly and Z-ring formation, representing their main mechanism of antibacterial activity [7].

Novel thiazole compounds have shown remarkable efficacy against multidrug-resistant staphylococci, with minimum inhibitory concentration (MIC) values ranging from 1.38 to 2.77 μg/mL against various MRSA and vancomycin-resistant Staphylococcus aureus (VRSA) strains [8]. Compound 2 demonstrated synergistic effects with vancomycin against MRSA and successfully re-sensitized VRSA to vancomycin, reducing its MIC by 512-fold in two strains [8].

Pyrazole-containing thiazolin-4-one derivatives exhibited exceptional antimicrobial potency, with compound 7b showing MIC values ranging between 0.22 and 0.25 μg/mL against all tested pathogens [9]. These derivatives demonstrated bactericidal effects, with MBC/MIC ratios approximately ≤4, indicating their ability to kill rather than merely inhibit bacterial growth [9].

The structure-activity relationship studies revealed that electron-withdrawing groups enhance antibacterial activity [10]. A series of thiazole derivatives (60-63) showed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria using the agar dilution method, with all derivatives demonstrating potent activity compared to reference drugs [10].

Biofilm Disruption Capabilities

Biofilm disruption represents a critical capability of thiazoline derivatives, addressing one of the most challenging aspects of bacterial infections. Staphylococcus epidermidis biofilms, notorious for device-associated infections, have been successfully targeted by novel thiazole compounds [8].

Comprehensive biofilm disruption studies demonstrated that thiazole compounds 1 and 2 significantly reduced Staphylococcus epidermidis biofilm mass by 56.7% and 65.2%, respectively, at concentrations of 8 × MIC and 32 × MIC [8]. These compounds proved far superior to vancomycin, which achieved only 21.5% biofilm mass reduction even at 128 × MIC [8].

The anti-biofilm mechanism involves multiple pathways. Pyrazole-thiazolin-4-one derivatives 4a, 5a, 7b, 10, and 13 significantly disrupted biofilm-forming Staphylococcal isolates at their MIC concentrations [9]. These compounds reduced Staphylococcus aureus biofilm formation by 74.3%, 89.1%, 67%, 55.6%, and 51.2%, respectively, while Staphylococcus epidermidis biofilm formations were reduced by 64.8%, 79.5%, 58%, 53.3%, and 47.8%, respectively [9].

The superior antibiofilm activity compared to reference antibiotics was consistently observed. These pyrazole derivatives showed better antibiofilm activity than ciprofloxacin by 43.2% for Staphylococcus aureus and 38% for Staphylococcus epidermidis [9]. The enhanced biofilm disruption capability stems from the compounds' ability to penetrate the extracellular polymeric matrix and target embedded bacterial cells [9].

Thiazolidinone derivatives have also demonstrated significant anti-biofilm properties. TD-H2-A showed strong bactericidal activity against cells in mature biofilms with MIC values ranging from 6.3 to 25.0 μg/mL against different Staphylococcus aureus strains [11]. The compound killed almost all planktonic Staphylococcus aureus USA300 at 5 × MIC concentration while maintaining low cytotoxicity and hemolytic activity [11].

Antiviral Activity Profiling

Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibition

Thiazoline derivatives have emerged as promising inhibitors of HIV-1 reverse transcriptase, targeting this essential viral enzyme through multiple mechanisms. Benzisothiazolone derivatives represent a novel class of multifunctional reverse transcriptase inhibitors that warrant further assessment for HIV-1 treatment [12].

Compound 1, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one, and compound 2, ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate, demonstrated robust antiviral activity with 50% effective concentrations of 1.68 ± 0.94 μM and 2.68 ± 0.54 μM, respectively, in the absence of cellular toxicity [12]. These compounds inhibited both ribonuclease H (RNase H) activity and DNA polymerase activity of reverse transcriptase, with IC50 values ranging from 1 to 6 μM [12].

Thiazole positional isomers of NBD-14270 have been developed as HIV-1 entry antagonists targeting the envelope glycoprotein gp120 [13]. The study revealed that scaffold A, containing a specific thiazole ring configuration, provided the best HIV-1 inhibitors with higher potency and better selectivity index compared to other positional isomers [13]. These compounds work by disrupting the binding of gp120 to the host cellular protein CD4, preventing viral entry into cells [13].

A particularly promising development involves the pyrazolecarbothioamide derivative A15, which acts as a dual HIV-1 reverse transcriptase inhibitor [14]. This compound demonstrated the ability to inhibit both RNase H and RNA-dependent DNA polymerase (RDDP) activities in the low micromolar range [14]. Site-directed mutagenesis experiments revealed that the V108A substitution strongly reduced A15 IC50 values by 12.6-fold for RNase H inhibition and 4.7-fold for RDDP, while the A502F substitution caused a 9.0-fold increase in IC50 for RNase H without affecting RDDP inhibition [14].

The dual-site inhibition mechanism represents a significant advantage in combating drug-resistant HIV-1 variants. Compound A15 retained good inhibition potency against three non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant enzymes, confirming a mode of action unrelated to NNRTIs and suggesting its potential as a lead compound for developing new HIV-1 reverse transcriptase dual inhibitors active against drug-resistant viruses [14].

Neurological Applications

Acetylcholinesterase Modulation

Thiazoline derivatives have demonstrated exceptional potential as acetylcholinesterase (AChE) inhibitors for the treatment of neurological disorders, particularly Alzheimer's disease. The inhibition of AChE represents a crucial therapeutic strategy, as this enzyme breaks down the neurotransmitter acetylcholine at cholinergic synapses, and its inhibition leads to increased acetylcholine levels and improved cholinergic neurotransmission [19].

Thiazoloindazole-based compounds have emerged as highly promising AChE inhibitors, with derivative Tl45b exhibiting superior performance as an AChE inhibitor with an IC50 value of 0.071 ± 0.014 μM [19]. This compound outperformed donepezil, a well-known AChE inhibitor used in Alzheimer's disease treatment, in molecular docking studies [19]. The structure-activity relationship analysis indicated that derivatives containing the bis(trifluoromethyl)phenyl-triazolyl group demonstrated the most promising activity against AChE compared to more rigid substituents such as carbazolyl moiety [19].

Thiazole-piperazine hybrids have been specifically designed to target Alzheimer's disease pathology [20]. Compounds 3a, 3c, and 3i showed significant inhibitory activity on the acetylcholinesterase enzyme, while none of the compounds showed significant inhibitory activity on the butyrylcholinesterase enzyme [20]. Enzyme kinetic studies revealed the effects of the most active inhibitor compounds on the substrate-enzyme relationship, with compound 3c potentially acting as a dual binding site AChE inhibitor based on docking studies [20].

Comprehensive screening of thiazole analogs revealed remarkable potency, with compound 2i emerging as the most active agent in the series with an IC50 value of 0.028 ± 0.001 μM, indicating an inhibition profile at a similar rate as donepezil [21]. Seven compounds (2a, 2b, 2d, 2e, 2g, 2i, and 2j) demonstrated significant AChE inhibitory activity with IC50 values ranging from 0.028 to 0.147 μM [21].

Coumarin-benzothiazole derivatives have also shown excellent acetylcholinesterase inhibitory activity [22]. Compound 3i exhibited the strongest inhibitory activity with an IC50 value of 2.7 μM [22]. Molecular docking and molecular dynamics simulations revealed the binding interactions and stability of these compounds with AChE, demonstrating promising inhibitory activity that suggests potential therapeutic applications for Alzheimer's disease [22].

Novel thiazole-based derivatives achieved potent AChE inhibitory activities, with compounds 10 and 16 producing IC50 values of 103.24 and 108.94 nM, respectively [23]. Several compounds (13, 17, 18, 21, 23, 31, and 33) displayed moderate activity with 25-50% relative potency compared to donepezil [23]. Molecular docking studies showed that these active compounds bound within the AChE active site cavity with orientations similar to donepezil and good predicted binding affinities [23].

Neuroprotective Antioxidant Mechanisms

Thiazoline derivatives have demonstrated significant neuroprotective effects through potent antioxidant mechanisms, particularly in combating ischemia-induced neuronal damage. The compound 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has shown remarkable neuroprotective properties in both in vitro and in vivo studies [24] [25].

In a gerbil ischemia/reperfusion model, intraperitoneal injection of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride at 0.3 mg/kg body weight significantly prevented neuronal death in the CA1 region of the hippocampus in response to transient forebrain ischemia [24] [25]. The compound protected up to 68% of neurons compared to approximately 10% survival in the ischemia-induced group [24].

The neuroprotective mechanism operates through comprehensive antioxidant actions. The compound administration reduced ischemia-induced increases in reactive oxygen species levels and malondialdehyde content [24] [25]. Additionally, it attenuated the associated reductions in glutathione level and restored the activities of critical antioxidant enzymes including superoxide dismutase, catalase, and glutathione peroxidase [24] [25].

Detailed analysis of antioxidant enzyme activities revealed significant improvements following treatment. Animals treated with 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride showed significant recovery in superoxide dismutase, catalase, and glutathione peroxidase activity compared with the ischemia group [24]. These results suggest that the compound protects the brain against ischemia injury through regulation of the oxidation-reduction system, specifically by increasing antioxidant capacity [24].

The cellular defense mechanisms against reactive oxygen species involve antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase [24]. The thiazoline derivative effectively restored these cellular defenses, demonstrating its potential utility in preventing the development of diseases associated with oxidative stress [24]. Given the increase in oxidative stress in aging and many age-related neurodegenerative diseases, this compound may be useful in preventing disease development [24].

Thiazole-carboxamide derivatives have shown potential as neuroprotective agents through AMPA receptor modulation [26]. These compounds demonstrated potent inhibition of AMPA receptor subunits in transfected HEK293T cells, with TC-2 showing the most potent effect, resulting in approximately a 5.5-fold decrease in AMPAR subunit activity [26]. The IC50 values of these compounds were in the low micromolar range, with TC-2 achieving values of 3.02-3.20 μM against different AMPA receptor subunits [26].

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

87.01427034 g/mol

Monoisotopic Mass

87.01427034 g/mol

Heavy Atom Count

5

Dates

Last modified: 11-21-2023

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